4-O-Benzyl-D-glucal

Catalog No.
S1897551
CAS No.
58871-11-7
M.F
C13H16O4
M. Wt
236.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-O-Benzyl-D-glucal

CAS Number

58871-11-7

Product Name

4-O-Benzyl-D-glucal

IUPAC Name

(2R,3S,4R)-2-(hydroxymethyl)-3-phenylmethoxy-3,4-dihydro-2H-pyran-4-ol

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

InChI

InChI=1S/C13H16O4/c14-8-12-13(11(15)6-7-16-12)17-9-10-4-2-1-3-5-10/h1-7,11-15H,8-9H2/t11-,12-,13+/m1/s1

InChI Key

OIWQZGBSQDJVJN-UPJWGTAASA-N

SMILES

C1=CC=C(C=C1)COC2C(C=COC2CO)O

Canonical SMILES

C1=CC=C(C=C1)COC2C(C=COC2CO)O

Isomeric SMILES

C1=CC=C(C=C1)CO[C@H]2[C@@H](C=CO[C@@H]2CO)O

4-O-Benzyl-D-glucal is a glucal derivative, specifically a benzylated form of D-glucal. It has the molecular formula C13H16O4C_{13}H_{16}O_{4} and is characterized by the presence of a benzyl group attached to the oxygen atom at the anomeric position (4-O position) of the glucal structure. This compound is notable for its reactivity and versatility in organic synthesis, serving as an important intermediate in the preparation of various glycosides and other complex molecules. The glucal framework provides a unique structural feature that enables specific chemical transformations, making it a valuable compound in carbohydrate chemistry.

Precursor for Carbohydrate Synthesis

One of the primary applications of 4-O-Benzyl-D-glucal is as a precursor for the synthesis of complex carbohydrates. The benzyl group can be selectively manipulated through various chemical reactions, allowing researchers to build desired carbohydrate structures. This ability is particularly useful in the synthesis of glycosides, which are molecules where a sugar moiety is linked to another molecule through a glycosidic bond. Glycosides play important roles in biological systems, and their synthesis allows researchers to study their function and develop new therapeutic agents.

For instance, a study published in the Journal of the American Chemical Society describes the utilization of 4-O-Benzyl-D-glucal as a starting material for the synthesis of a library of C-glycosides. These C-glycosides were then evaluated for their inhibitory activity against enzymes involved in bacterial infections [].

Due to its reactive aldehyde group and the presence of the benzyl substituent. Key reactions include:

  • Condensation Reactions: It can undergo condensation with various nucleophiles, such as enolates derived from ketones, leading to the formation of glucal propenones .
  • Oxidation: The compound can be oxidized to form different derivatives, including carboxylic acids or other functional groups depending on the reaction conditions .
  • Allylic Oxidation: It is also used as a reagent for allylic oxidation, which involves the introduction of oxygen functionalities at allylic positions .

The biological activity of 4-O-Benzyl-D-glucal has been explored primarily in relation to its potential as a glycosidase inhibitor. Glycosidases are enzymes that hydrolyze glycosidic bonds in carbohydrates, and inhibitors can serve as therapeutic agents in various diseases. Studies have indicated that derivatives of 4-O-Benzyl-D-glucal exhibit inhibitory activity against certain glycosidases, suggesting potential applications in drug development .

Several methods exist for synthesizing 4-O-Benzyl-D-glucal:

  • Direct Benzylation: One common approach involves the direct benzylation of triacetylglucal, which yields 4-O-Benzyl-D-glucal with moderate efficiency (approximately 55% yield) through nucleophilic substitution reactions .
  • Zinc Reduction: Another method includes the zinc reduction of 3,4,6-tri-O-benzyl-D-glucal, which can provide access to this compound under specific conditions .
  • Condensation Reactions: The synthesis can also involve condensation reactions with suitable carbonyl compounds, leading to various substituted glucals .

4-O-Benzyl-D-glucal has several applications in organic synthesis and medicinal chemistry:

  • Intermediate for Glycosides: It serves as an important intermediate for synthesizing glycosides, which are essential components in pharmaceuticals and natural products.
  • Synthesis of Glycosidase Inhibitors: Its derivatives are explored for developing inhibitors targeting glycosidases, which have implications in treating conditions like diabetes and cancer .
  • Building Block for Complex Molecules: The compound is utilized as a building block in synthesizing more complex carbohydrate structures and other bioactive compounds.

Interaction studies involving 4-O-Benzyl-D-glucal focus on its reactivity with various reagents and biological targets:

  • Reactivity with Halogens: The compound reacts with halogens under specific conditions, leading to halogenated derivatives that may exhibit different biological activities .
  • Enzyme Inhibition Studies: Research has demonstrated its potential to inhibit glycosidases through competitive binding mechanisms, providing insights into its pharmacological properties .

Several compounds share structural similarities with 4-O-Benzyl-D-glucal. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3,4,6-Tri-O-benzyl-D-glucalContains three benzyl groups at positions 3, 4, and 6More hydrophobic; used in diverse syntheses
D-GlucoseNatural sugar without benzyl modificationEssential energy source; naturally occurring
D-GalactoseEpimer of D-glucoseDifferent biological roles; involved in lactose metabolism

The uniqueness of 4-O-Benzyl-D-glucal lies in its specific substitution pattern at the anomeric position while maintaining the glucal structure. This selective modification allows it to participate in unique chemical transformations not possible with other related compounds.

Glycal Benzylation Strategies

The benzylation of hydroxyl groups in glucal derivatives represents a fundamental protecting group strategy in carbohydrate synthesis. Recent advances in both traditional batch and continuous flow methodologies have significantly improved the efficiency and scalability of these transformations.

Traditional Williamson Ether Benzylation

The classical approach to glucal benzylation employs sodium hydride and benzyl bromide under anhydrous conditions [1]. However, this methodology presents challenges for industrial applications due to the heterogeneous nature of sodium hydride and safety concerns associated with hydrogen gas evolution. Contemporary developments have focused on homogeneous base systems that provide better reaction control and safety profiles.

Continuous Flow Benzylation Protocols

Recent investigations have demonstrated that potassium bis(trimethylsilyl)amide (KHMDS) in dimethylformamide represents an optimal base system for glucal benzylation in continuous flow processes [1]. The optimized conditions utilize 5.0 equivalents of benzyl bromide (1.8 M concentration in dimethylformamide) with KHMDS as the deprotonating agent, achieving 86% yield in just 6 minutes of retention time at ambient temperature [1]. This represents a substantial improvement over traditional batch conditions, which typically require 3-16 hours of reaction time and necessitate cooling to 0°C [1].

Mechanistic Considerations in Benzylation

The benzylation reaction proceeds through initial deprotonation of the hydroxyl group by KHMDS, followed by nucleophilic substitution with benzyl bromide [1]. The high concentration of reactants in flow systems (1.8 M benzyl bromide) eliminates the need for phase transfer catalysts such as tetrabutylammonium iodide, which are commonly required in batch processes [1]. The elimination of such additives simplifies both the reaction workup and product purification procedures.

Regioselectivity Considerations

When multiple hydroxyl groups are present, benzylation typically occurs preferentially at less sterically hindered positions. For 4-O-benzyl-D-glucal specifically, the C-4 position represents a secondary alcohol that can be selectively protected in the presence of appropriate steric directing effects from neighboring protecting groups [2].

Protecting Group Chemistry in Carbohydrate Synthesis

The strategic deployment of protecting groups in carbohydrate chemistry extends far beyond simple hydroxyl masking, serving as a sophisticated tool for controlling stereochemical outcomes and reactivity patterns [3] [4].

Orthogonal Protection Strategies

Modern carbohydrate synthesis employs orthogonal protecting group strategies where different functional groups can be selectively removed under distinct reaction conditions [4]. In the context of glucal derivatives, benzyl ethers (removable by hydrogenolysis), acetyl esters (removable under basic conditions), and silyl ethers (removable with fluoride ions) provide complementary protection patterns [5].

tert-Butyldimethylsilyl Protection Optimization

The regioselective installation of tert-butyldimethylsilyl (TBS) groups on glucal derivatives has been optimized for continuous flow processes [1]. Using 1.5 equivalents of 4-dimethylaminopyridine (DMAP) as base with TBS chloride in dimethylformamide achieves complete conversion in 10 minutes at ambient temperature, yielding 88% of the desired silyl ether [1]. This represents a significant improvement over traditional imidazole-mediated conditions, which require 40 minutes for comparable conversion [1].

Electronic Effects of Protecting Groups

The choice of protecting groups significantly influences the electronic properties and reactivity of glycal derivatives [6] [7]. Electron-withdrawing protecting groups such as halogenated benzyl ethers can dramatically alter stereoselectivity in glycosylation reactions, with systematic studies demonstrating enhanced 1,2-cis selectivity when electron-deficient aromatic systems are employed [6].

Participating vs Non-Participating Groups

The distinction between participating and non-participating protecting groups remains crucial for controlling stereochemical outcomes in glucal transformations [3]. Acetyl groups at the C-2 position typically provide neighboring group participation, favoring β-selectivity through intermediate formation of 1,3-dioxolan-2-ylium ions. Conversely, benzyl ethers provide non-participating protection, allowing for α-selectivity under appropriate reaction conditions [3].

Deprotection Strategies

The removal of protecting groups requires careful consideration of reaction conditions to avoid unwanted side reactions. Benzyl ether deprotection can be achieved through hydrogenolysis using palladium on carbon in methanol, though care must be taken to prevent over-reduction of sensitive functional groups [2]. Alternative deprotection methods include the use of boron trichloride in dichloromethane at -78°C, which provides clean debenzylation in 82-92% yields [2].

Stereoselective Synthesis Protocols

The development of stereoselective methodologies for glucal synthesis has advanced significantly, with particular emphasis on controlling anomeric selectivity and regioselectivity in functionalization reactions [8] [9] [10].

Claisen-Schmidt Condensation Optimization

The stereoselective synthesis of 1-(E-1-arylpropenon-3-yl)-3,4,6-tri-O-benzyl-D-glucals employs optimized Claisen-Schmidt condensation conditions [2]. Treatment of C-glucopyranosyl aldehyde with aryl methyl ketones in the presence of 5% aqueous sodium hydroxide in ethanol at 25°C for 2 hours provides glucalpropenone products in 68-88% yields [2]. The use of aqueous base is crucial for achieving high yields, with anhydrous basic conditions leading to significantly reduced conversion [2].

Cross Dehydrogenative Coupling Protocols

Palladium-catalyzed cross dehydrogenative coupling (CDC) reactions provide access to 1,2-disubstituted glucals with excellent (E)-stereoselectivity [2]. The optimized conditions employ 10 mol% palladium(II) acetate with a copper(I) iodide/silver triflate oxidant system (1 equivalent CuI, 2 equivalents AgOTf) in 9:1 dimethylformamide/dimethyl sulfoxide at 80°C for 12 hours, yielding 78-90% of 1,2-disubstituted products [2].

Mechanistic Understanding of Stereoselectivity

The stereochemical outcome of glucal transformations is governed by both steric and electronic factors. In CDC reactions, the initial electrophilic palladation occurs at the electron-rich C-2 position of the glucal, followed by olefin coordination and carbopalladation to generate the observed (E)-stereochemistry [2]. The high selectivity results from the preferential approach of the alkene substrate from the less hindered face of the palladated intermediate.

Temperature and Solvent Effects

Systematic studies have revealed that temperature and solvent choice dramatically influence both reaction rates and stereoselectivity in glucal transformations [11] [12]. For polymerization reactions involving glucal-derived monomers, acetonitrile as solvent with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) catalyst at optimized temperature provides polymers with molecular weights exceeding 1080 kDa [11]. Deep eutectic solvents have also emerged as promising media, with tetrabutylammonium bromide-imidazole systems showing enhanced glucose solubility over traditional organic solvents [12].

Enzyme-Catalyzed Stereoselective Transformations

Enzymatic approaches to stereoselective glucal synthesis have gained prominence due to their inherent selectivity and mild reaction conditions [13]. L-Proline in combination with cerium(III) chloride heptahydrate and sodium iodide provides highly stereoselective α-2-deoxy glycoside formation from glucal substrates in 98% yield [13]. The ligand L-proline was employed for the first time in stereoselective glycosidation, demonstrating the potential for amino acid-derived catalysts in carbohydrate transformations [13].

Scalability and Industrial Production Challenges

The transition from laboratory-scale glucal synthesis to industrial production presents numerous technical and economic challenges that require innovative solutions in process design and optimization [14] [15] [16].

Heat Transfer and Mixing Limitations

Industrial-scale synthesis faces fundamental limitations in heat transfer and mixing efficiency as vessel size increases [17]. Exothermic reactions such as benzylation can become difficult to control in large reactors, potentially leading to thermal runaway conditions. Flow chemistry approaches address these challenges by maintaining small reaction volumes while enabling continuous production at industrial scales [17].

Flow Chemistry for Industrial Scale-Up

Continuous flow processes offer significant advantages for industrial glucal production, enabling precise temperature control and enhanced mixing efficiency [18] [19]. The modular nature of flow systems allows for parallel processing, with demonstrated scale-out from single to multiple parallel reactors achieving production rates of 15.8 nmol min⁻¹ with improved energy conversion efficiency [20]. This approach circumvents many traditional scaling challenges while maintaining consistent product quality.

Process Intensification Strategies

Modern industrial biomanufacturing requires innovative reactor designs to achieve cost-effective production scales [16]. Traditional stainless steel tank reactors would require approximately 100 million units of 10 m³ capacity to replace conventional agricultural production, resulting in prohibitively high costs of $37 per kilogram for bulk products [16]. Alternative reactor designs focusing on process intensification through microfluidic and mesoscale systems offer potential solutions to these economic constraints.

Economic Considerations in Scale-Up

The industrial glucose market, valued at $42.9 billion in 2024 and projected to reach $52.7 billion by 2030, demonstrates the substantial economic potential for optimized carbohydrate production processes [15]. However, the transition to sustainable production methods requires significant capital investment in new process technologies. Innovations in enzymatic hydrolysis and starch conversion technologies have improved glucose yield and cost-effectiveness, making bio-based approaches increasingly competitive with traditional methods [15].

Quality Control and Process Automation

Industrial-scale production demands robust quality control systems capable of real-time monitoring and adjustment [15]. The integration of Internet of Things (IoT) and artificial intelligence-based process automation enhances monitoring capabilities and ensures consistent product quality while minimizing waste [15]. These technologies are particularly important for carbohydrate synthesis, where small variations in reaction conditions can significantly impact yield and stereoselectivity.

Regulatory and Safety Considerations

Industrial production of pharmaceutical intermediates such as 4-O-benzyl-D-glucal must comply with stringent regulatory requirements for both product quality and manufacturing processes [17]. Continuous flow processes can enhance safety profiles by reducing the inventory of hazardous intermediates and providing better containment of reactive species. The thermal Overman rearrangement of glucal derivatives in tube reactors exemplifies how flow chemistry can manage strongly exothermic reactions that would be problematic at large scale in batch reactors [17].

Environmental Impact and Sustainability

The development of sustainable production methods for carbohydrate derivatives aligns with global initiatives toward carbon neutrality and reduced environmental impact [21] [20]. Bio-inspired microreactors that mimic natural photosynthetic processes demonstrate the potential for environmentally sustainable glucose precursor production with energy conversion efficiencies exceeding those of traditional agricultural methods [20]. Such approaches offer pathways to industrial-scale production that simultaneously address food security and carbon dioxide reduction objectives.

Future Technological Developments

Emerging technologies in carbohydrate synthesis include the development of bio-refineries that utilize agricultural waste materials for starch-to-glucose conversion, reducing dependence on traditional feedstocks [15]. Advanced separation techniques such as membrane filtration and chromatography-based purification are improving product purity while reducing energy consumption [15]. These technological advances position the carbohydrate industry for sustainable growth while meeting increasing demand for high-purity pharmaceutical intermediates.

The glycosylation chemistry of 4-O-Benzyl-D-glucal demonstrates remarkable diversity in stereochemical outcomes, which can be precisely controlled through careful selection of reaction conditions and catalytic systems. The anomeric selectivity in these transformations represents one of the most crucial aspects of glycoside synthesis, with the stereochemical outcome being determined by complex interplay of electronic, steric, and conformational factors [1] [2] [3].

Palladium-Catalyzed Cross Dehydrogenative Coupling

Palladium-catalyzed transformations of 4-O-Benzyl-D-glucal derivatives have emerged as powerful tools for constructing complex carbohydrate-containing molecules. The cross dehydrogenative coupling reaction of glucalpropenones derived from 4-O-Benzyl-D-glucal with various alkenes proceeds through a well-defined mechanistic pathway [1] [2]. The reaction begins with heteroatom-directed electrophilic attack of the palladium(II) species at the electron-rich C2-carbon of the glucal moiety. This initial coordination is followed by hydrogen abstraction, leading to the formation of a C2-palladized intermediate [1].

The mechanism continues with olefin coordination and carbopalladation, generating a C2-alkyl-palladium intermediate. The final step involves β-hydride elimination, yielding 1,2-disubstituted glucals with excellent stereoselectivity. The palladium(0) species generated during reductive elimination is regenerated to the active palladium(II) form through the action of copper(I) iodide and silver trifluoromethanesulfonate, maintaining catalytic turnover [1] [2].

Iridium-Catalyzed Stereoselective Synthesis

Iridium-based catalytic systems provide an alternative approach to stereoselective glycoside formation from 4-O-Benzyl-D-glucal derivatives [4]. The mechanism involves initial formation of [Ir(COD)OTf]2 active species through reaction of [Ir(COD)Cl]2 with silver triflate. The dimeric complex subsequently dissociates into monomeric Ir(COD)OTf units that coordinate to the glycal double bond [4].

The iridium center forms stable η2 π-allyl intermediates through coordination to the C1 and C2 carbons of the glycal. For substrates bearing good leaving groups at the C3 position, the metal center can further coordinate with C3 to form η3 π-allyl complexes, expelling the substituent as an anion. The stereochemical outcome is determined by the preferred face of coordination, with the acceptor molecule coordinating to the iridium center before attacking the adjacent anomeric carbon [4].

Borane-Catalyzed Anomeric Control

The use of tris(pentafluorophenyl)borane as a catalyst in glycosylation reactions of 4-O-Benzyl-D-glucal derivatives demonstrates exceptional substrate-controlled stereoselectivity [5]. This metal-free approach operates through dual activation of both the glycal donor and the nucleophile acceptor. The borane catalyst activates the enol ether functionality of the glycal while simultaneously coordinating to the hydroxyl groups of acceptor molecules [5].

The mechanism proceeds through two distinct pathways depending on the nature of the glycal substrate. Deactivated glycals bearing leaving groups at C3 undergo formation of 2,3-unsaturated α-O-glycosides at elevated temperatures, while activated glycals without C3 leaving groups form 2-deoxyglycosides under milder conditions. The reaction demonstrates remarkable tolerance for various protecting groups and nucleophiles, providing products in 62-94% yields with anomeric ratios ranging from 20:1 to 30:1 in favor of the α-anomer [5].

Oxidative Glycosylation with Anomeric Nucleophiles

The oxidative glycosylation method employing anomeric stannanes derived from 4-O-Benzyl-D-glucal represents a significant advancement in stereoselective C-O bond formation [3] [6]. This approach requires the presence of a C2-coordinating group, which plays a crucial role in the reaction mechanism. The transformation proceeds through oxidation of the anomeric stannane with phenyl iodosoacetate in the presence of zinc triflate [3].

The mechanism involves initial formation of an α-tosylate intermediate through tin-mediated activation, followed by nucleophilic displacement by the hydroxyl acceptor. The C2-coordinating group facilitates the formation of stable transition states that favor β-stereoselectivity. This method achieves exclusive anomeric selectivities and operates under mild conditions at ambient temperature, making it suitable for sensitive substrates [3] [6].

Participation in [7] [7]-Sigmatropic Rearrangements

The involvement of 4-O-Benzyl-D-glucal in [7] [7]-sigmatropic rearrangements represents a powerful strategy for stereoselective bond formation with complete retention of stereochemical information. These transformations proceed through concerted mechanisms that ensure predictable stereochemical outcomes, making them valuable tools in synthetic carbohydrate chemistry [8] [9].

Allyl Cyanate/Isocyanate Rearrangement

The application of [7] [7]-sigmatropic allyl cyanate/isocyanate rearrangements to glycals derived from 4-O-Benzyl-D-glucal provides direct access to β-N-glycosides [8]. The reaction proceeds through initial formation of allyl carbamate precursors, which undergo thermal rearrangement under metal-free conditions. The mechanism involves a concerted [7] [7]-sigmatropic process through a cyclic transition state that ensures complete 1,3-chirality transfer [8].

The rearrangement generates glycosyl isocyanates as reactive intermediates, which can be trapped by various nucleophiles including alcohols, amines, and carbon nucleophiles. The reaction with alcohols produces N-glycosyl carbamates with common protecting groups such as benzyloxy, methoxy, and fluorenylmethoxy carbonyl groups. Primary and secondary amines yield the corresponding ureas, while carbon nucleophiles afford amides [8].

Claisen Rearrangement Pathways

The Claisen rearrangement of allyl vinyl ethers derived from 4-O-Benzyl-D-glucal proceeds through a chair-like transition state that determines the stereochemical outcome [9]. The reaction involves thermal activation at temperatures around 160°C, leading to formation of 3-oxo-2-C-branched glycosides with excellent stereoselectivity. The mechanism ensures syn-relationship between the newly formed carbon-carbon bond and the existing stereochemistry [9].

The transformation demonstrates broad substrate scope, accommodating various substitution patterns on both the allyl and vinyl components. The reaction has been successfully extended to disaccharide substrates, demonstrating its utility in complex carbohydrate synthesis. The stereochemical control arises from the conformational preferences of the chair transition state, which minimizes steric interactions while maximizing orbital overlap [9].

Overman Rearrangement Applications

The Overman rearrangement of 4-O-Benzyl-D-glucal derivatives provides access to allylic amine functionality with high stereochemical fidelity [8]. The transformation proceeds through [7] [7]-sigmatropic rearrangement of allylic trichloroacetimidates under thermal conditions. The reaction maintains excellent stereocontrol through a cyclic transition state that preserves the stereochemical relationship of the starting material [8].

This methodology has been successfully applied to the synthesis of 1,3-diaminosugars through subsequent osmium-catalyzed tethered aminohydroxylation. The reaction sequence demonstrates the synthetic utility of sigmatropic rearrangements in constructing complex nitrogen-containing carbohydrate derivatives with precise stereochemical control [8].

Acid/Base-Catalyzed Transformations

The acid and base-catalyzed transformations of 4-O-Benzyl-D-glucal encompass a diverse range of reactions that proceed through ionic mechanisms. These transformations are characterized by their dependence on reaction conditions, with the choice of acid or base catalyst significantly influencing both the reaction pathway and stereochemical outcome [5] [10] [11].

Lewis Acid-Catalyzed Reactions

Lewis acid catalysis plays a pivotal role in activating the enol ether functionality of 4-O-Benzyl-D-glucal toward nucleophilic attack. Iron(III) chloride supported on carbon (FeCl3/C) has emerged as an efficient catalyst for Ferrier-type rearrangements, promoting glycosylation through activation of the C=C double bond [12] [13]. The mechanism involves coordination of the Lewis acid to the oxygen atom of the enol ether, increasing the electrophilicity of the adjacent carbon atoms [12].

The activation process generates a carbocationic intermediate that can undergo nucleophilic substitution with concomitant allylic rearrangement. The stereochemical outcome is influenced by the steric environment around the reactive center and the nature of the nucleophile. Primary alcohols typically provide better selectivity than secondary alcohols due to reduced steric hindrance during the nucleophilic attack [12] [13].

Perfluorophenylboronic acid represents another effective Lewis acid catalyst for glycosylation reactions of 4-O-Benzyl-D-glucal [11]. This metal-free catalyst operates under mild reaction conditions and demonstrates broad substrate tolerance. The mechanism involves activation of both the glycal donor and the nucleophile acceptor, with the boron center coordinating to electron-rich sites on both molecules. The reaction proceeds with predominantly α-anomeric selectivity, attributed to the influence of the anomeric effect in stabilizing the transition state [11].

Brønsted Acid-Mediated Processes

Brønsted acid catalysis provides an alternative pathway for activating 4-O-Benzyl-D-glucal toward various transformations. Trifluoroacetic acid has been employed for converting glycals to 2-deoxy sugars under environmentally friendly conditions at room temperature [14]. The mechanism involves protonation of the enol ether oxygen, generating a stabilized carbocation that can be intercepted by nucleophiles [14].

The stereochemical outcome of Brønsted acid-catalyzed reactions is influenced by the conformational preferences of the protonated intermediate and the approach trajectory of the nucleophile. The reaction typically favors formation of products with equatorial substituents at the newly formed stereogenic center, consistent with thermodynamic stability considerations [14].

Base-Catalyzed Condensation Reactions

Base-catalyzed transformations of 4-O-Benzyl-D-glucal derivatives involve nucleophilic mechanisms that proceed through enolate intermediates. The condensation of C-glucosyl aldehydes derived from 4-O-Benzyl-D-glucal with aryl methyl ketones represents a well-studied example of this reaction class [1] [2]. The mechanism begins with base-promoted formation of an enolate from the ketone component, which subsequently attacks the aldehyde carbonyl [1].

The choice of base significantly influences the reaction outcome. Aqueous sodium hydroxide in ethanol provides optimal conditions for Claisen-Schmidt type condensations, yielding glucalpropenones in 68-88% yields. Organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or sodium methoxide lead to different product distributions, often favoring formation of glucal aldehydes over the desired condensation products [1] [2].

The reaction mechanism involves initial conversion of the C-glucosyl aldehyde to a glucal aldehyde intermediate, which then condenses with the enolate formed from the acetophenone. This pathway has been confirmed through time-resolved mass spectrometric analysis of reaction mixtures, which showed sequential formation of intermediates consistent with the proposed mechanism [1] [2].

Radical-Mediated Functionalization Pathways

Radical chemistry offers unique opportunities for functionalizing 4-O-Benzyl-D-glucal through mechanisms that are complementary to ionic pathways. The radical-mediated transformations are characterized by their ability to form carbon-carbon and carbon-heteroatom bonds under mild conditions with excellent chemoselectivity [15] [16].

Cerium(IV)-Mediated Radical Additions

The addition of carbon-centered radicals to 4-O-Benzyl-D-glucal using cerium(IV) ammonium nitrate (CAN) as the oxidant represents a well-established methodology for C2-branched carbohydrate synthesis [15]. The mechanism involves initial oxidation of CH-acidic precursors such as dimethyl malonate to generate electrophilic radicals. These radicals add selectively to the C1=C2 double bond of the glycal, with the regioselectivity determined by the nucleophilic character of the enol ether [15].

The remarkable oxidation stability of 4-O-Benzyl-D-glucal under these conditions is attributed to its high oxidation potential (up to 2.03 V vs ferrocene), which exceeds the oxidizing power of CAN. This stability allows the glycal to serve as a radical acceptor rather than undergoing direct oxidation. The benzyl protecting groups significantly influence the electronic properties of the glycal, with electron-donating groups lowering the oxidation potential and increasing reactivity toward electrophilic radicals [15].

The stereochemical outcome of radical additions is influenced by steric factors and the conformational preferences of the glycal ring. The reaction typically proceeds with moderate to good diastereoselectivity, favoring approach from the less hindered face of the molecule. The resulting C1-radicals can be further oxidized to carbocations, which are then trapped by nucleophiles to generate the final products [15].

Heteroatom Radical Additions

The addition of nitrogen-centered radicals to 4-O-Benzyl-D-glucal provides access to 2-amino-2-deoxy sugar derivatives [16]. The azidonitration reaction developed by Lemieux represents the prototypical example of this transformation class. The mechanism involves oxidation of sodium azide by CAN to generate azide radicals, which add to the glycal double bond to form C1-radicals [16].

The C1-radical intermediate undergoes further oxidation by CAN to generate a carbocationic species, which is subsequently trapped by the nitrate ligand. This process requires more than two equivalents of CAN, indicating that the reaction does not proceed through a typical radical chain mechanism. The stereochemical outcome favors 1,2-trans selectivity, with the nitrate group approaching from the face opposite to the existing substituents [16].

Phosphorus-centered radicals generated from diphenylphosphine oxide in the presence of manganese(II) acetate and air add to 4-O-Benzyl-D-glucal to afford 2-deoxy-2-phosphorus analogues with high yield and stereoselectivity [16]. The mechanism involves formation of phosphinoyl radicals through oxidation, followed by addition to the glycal double bond and trapping of the resulting C1-radical by chlorine or other electrophiles [16].

Sulfur Radical Chemistry

Thiol radicals exhibit excellent compatibility with 4-O-Benzyl-D-glucal, providing access to thio-linked carbohydrate derivatives [16]. The reaction can be initiated using azobisisobutyronitrile (AIBN) or other radical initiators under thermal conditions. The mechanism involves hydrogen abstraction from thiols by initiator-derived radicals, generating thiyl radicals that add to the glycal double bond [16].

The regioselectivity of thiol radical additions depends on the substitution pattern of the glycal substrate. For 3,4,6-tri-O-benzyl-D-glucal, the reaction proceeds exclusively at the C1 position due to steric interactions and orbital considerations. The stereochemical outcome is influenced by the conformational preferences of the radical intermediate and typically favors formation of products with equatorial sulfur substituents [16].

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4-O-Benzyl-D-glucal

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Last modified: 08-16-2023

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